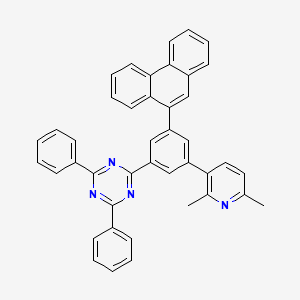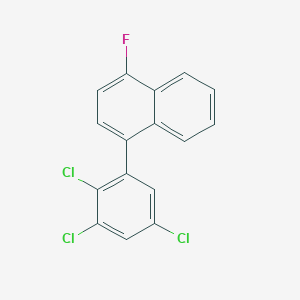
1-Fluoro-4-(2,3,5-trichlorophenyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-4-(2,3,5-trichlorophenyl)naphthalene is an organic compound with the molecular formula C16H8Cl3F It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a fluorine atom and three chlorine atoms attached to a phenyl ring
準備方法
The synthesis of 1-Fluoro-4-(2,3,5-trichlorophenyl)naphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic substitution, often using a fluorinating agent such as potassium fluoride.
Coupling Reaction: The final step involves coupling the halogenated phenyl ring with a naphthalene derivative under specific conditions, such as the presence of a palladium catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-Fluoro-4-(2,3,5-trichlorophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of halogen atoms or the reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine or chlorine atoms are replaced by other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields.
科学的研究の応用
1-Fluoro-4-(2,3,5-trichlorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1-Fluoro-4-(2,3,5-trichlorophenyl)naphthalene involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
類似化合物との比較
1-Fluoro-4-(2,3,5-trichlorophenyl)naphthalene can be compared with other halogenated naphthalene derivatives, such as:
1-Fluoronaphthalene: Lacks the chlorinated phenyl ring, resulting in different chemical and biological properties.
1-Chloronaphthalene: Contains only chlorine atoms, which may affect its reactivity and applications.
2,3,5-Trichlorophenyl derivatives: Similar in structure but may have different substitution patterns, leading to variations in their chemical behavior and uses.
特性
分子式 |
C16H8Cl3F |
|---|---|
分子量 |
325.6 g/mol |
IUPAC名 |
1-fluoro-4-(2,3,5-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-9-7-13(16(19)14(18)8-9)11-5-6-15(20)12-4-2-1-3-10(11)12/h1-8H |
InChIキー |
UFTXUXZJVVCGTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C(=CC(=C3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


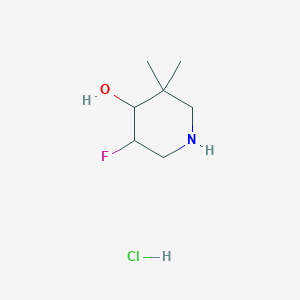
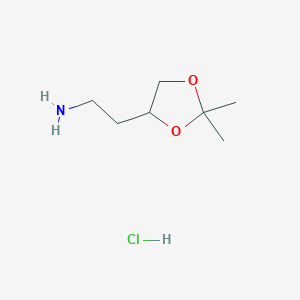
![1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)
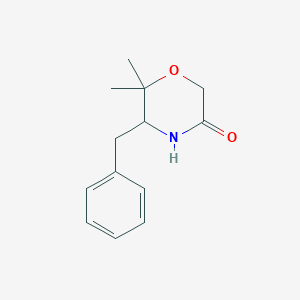
![methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate](/img/structure/B14785019.png)
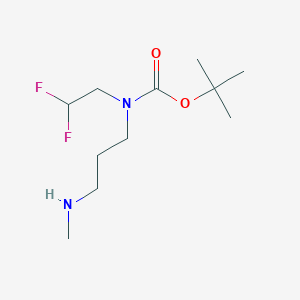
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)

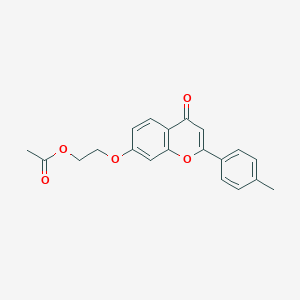
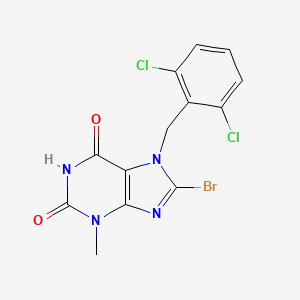
![2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785056.png)

![phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate](/img/structure/B14785066.png)
